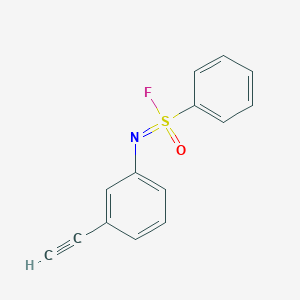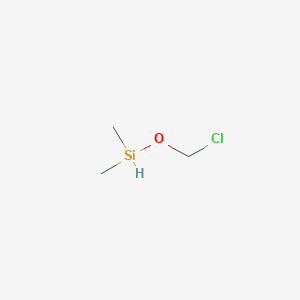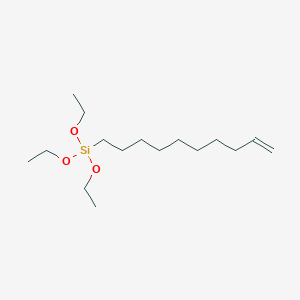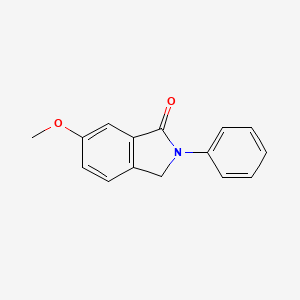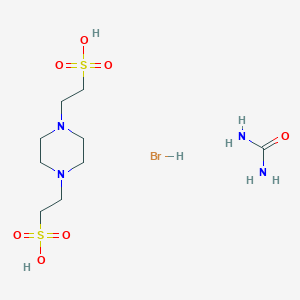
PipecuroniumBromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pipecuronium bromide is a bisquaternary aminosteroid muscle relaxant. It is primarily used as a non-depolarizing neuromuscular blocking agent during anesthesia and surgical procedures to induce muscle relaxation. This compound works by blocking nicotinic acetylcholine receptors at the neuromuscular junction, making it a potent neuromuscular blocking agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pipecuronium bromide is synthesized through a multi-step process involving the reaction of steroidal precursors with piperazine derivatives. The key steps include:
Formation of the steroidal backbone: This involves the synthesis of the androstane skeleton.
Introduction of piperazine moieties: Piperazine derivatives are introduced to the steroidal backbone through nucleophilic substitution reactions.
Quaternization: The final step involves the quaternization of the piperazine nitrogen atoms using methyl bromide to form the bisquaternary structure.
Industrial Production Methods
Industrial production of pipecuronium bromide follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of steroidal precursors: Large-scale synthesis of the androstane skeleton.
Automated reaction systems: Use of automated systems to introduce piperazine derivatives and perform quaternization.
Purification and crystallization: The final product is purified through crystallization and other separation techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Pipecuronium bromide undergoes several types of chemical reactions, including:
Substitution reactions: Involving the replacement of functional groups on the steroidal backbone.
Oxidation and reduction reactions: Modifying the oxidation state of the steroidal core.
Hydrolysis: Breaking down the ester bonds in the compound.
Common Reagents and Conditions
Substitution reactions: Typically involve reagents like piperazine derivatives and methyl bromide.
Oxidation reactions: Use oxidizing agents such as potassium permanganate.
Reduction reactions: Employ reducing agents like lithium aluminum hydride.
Hydrolysis: Conducted under acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include modified steroidal compounds with altered functional groups, oxidation states, or hydrolyzed ester bonds .
Wissenschaftliche Forschungsanwendungen
Pipecuronium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of bisquaternary ammonium compounds.
Biology: Investigated for its effects on neuromuscular transmission and receptor interactions.
Medicine: Extensively used in anesthesia to provide muscle relaxation during surgeries. It is also studied for its potential therapeutic applications in conditions requiring muscle relaxation.
Industry: Utilized in the development of new neuromuscular blocking agents and related pharmaceuticals .
Wirkmechanismus
Pipecuronium bromide exerts its effects by inhibiting neuromuscular transmission. It competes with acetylcholine for binding to nicotinic acetylcholine receptors at the motor end plate, reducing the response of the end plate to acetylcholine. This inhibition prevents muscle contraction, leading to muscle relaxation. Additionally, pipecuronium bromide acts as an antagonist of M2 and M3 muscarinic receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pancuronium bromide: Another bisquaternary aminosteroid muscle relaxant with similar neuromuscular blocking properties.
Vecuronium bromide: A non-depolarizing neuromuscular blocking agent with a shorter duration of action compared to pipecuronium bromide.
Rocuronium bromide: Known for its rapid onset of action and intermediate duration, making it suitable for shorter surgical procedures
Uniqueness
Pipecuronium bromide is unique due to its high potency and long duration of action. It provides prolonged muscle relaxation, making it suitable for lengthy surgical procedures. Its bisquaternary structure also contributes to its strong binding affinity to nicotinic acetylcholine receptors, enhancing its neuromuscular blocking effects .
Eigenschaften
Molekularformel |
C9H23BrN4O7S2 |
|---|---|
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid;urea;hydrobromide |
InChI |
InChI=1S/C8H18N2O6S2.CH4N2O.BrH/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;2-1(3)4;/h1-8H2,(H,11,12,13)(H,14,15,16);(H4,2,3,4);1H |
InChI-Schlüssel |
WGBNBQWFBCPQRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.C(=O)(N)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B14125664.png)
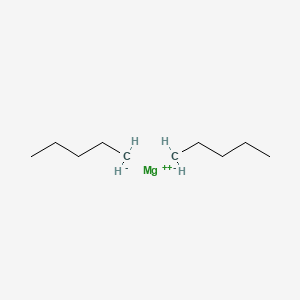
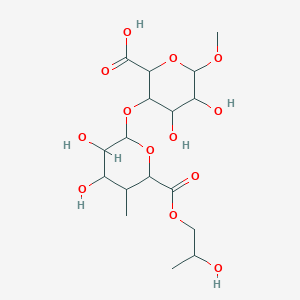
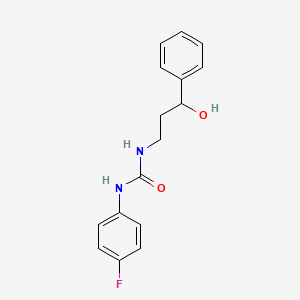
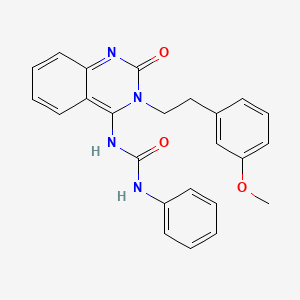
![N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide](/img/structure/B14125702.png)
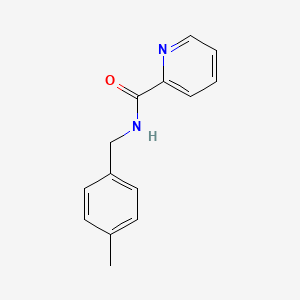
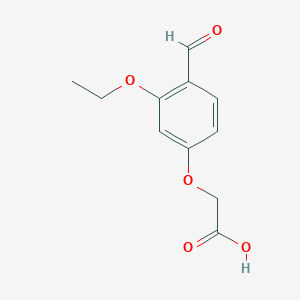
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/structure/B14125722.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)
